2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide
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Overview
Description
Ioglucomide is a triiodoanilide derivative patented by Mallinckrodt, Inc. as a nonionic x-ray contrast medium for myelography . It is known for its efficacy in preclinical studies, where it was found to be comparable to metrizamide but with significantly less acute toxicity . Ioglucomide does not produce convulsive activity after subarachnoid administration, making it a safer alternative for certain medical imaging procedures .
Preparation Methods
The synthesis of ioglucomide involves the reaction of 2,4,6-triiodoaniline with D-gluconic acid derivatives. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the formation of the gluconamide bonds . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Ioglucomide undergoes various chemical reactions, including:
Oxidation: Ioglucomide can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of ioglucomide.
Substitution: Substitution reactions involving ioglucomide can occur, especially in the presence of nucleophiles or electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
Ioglucomide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving iodinated compounds.
Biology: Employed in biological studies to investigate its effects on different biological systems.
Industry: Utilized in the production of other iodinated compounds and as a standard in analytical methods.
Mechanism of Action
Ioglucomide exerts its effects by acting as a contrast agent in medical imaging. It enhances the visibility of internal structures in x-ray imaging by increasing the contrast between different tissues . The molecular targets and pathways involved include the interaction of ioglucomide with x-ray photons, which results in the absorption and scattering of x-rays, thereby producing a clearer image .
Comparison with Similar Compounds
Ioglucomide is often compared with other iodinated contrast agents such as metrizamide and iohexol. While all these compounds serve similar purposes in medical imaging, ioglucomide is unique due to its lower toxicity and lack of convulsive activity after subarachnoid administration . Similar compounds include:
Properties
IUPAC Name |
2,4,6-triiodo-N-methyl-3,5-bis(2,3,4,5,6-pentahydroxyhexanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28I3N3O13/c1-24-18(37)6-7(21)10(25-19(38)16(35)14(33)12(31)4(29)2-27)9(23)11(8(6)22)26-20(39)17(36)15(34)13(32)5(30)3-28/h4-5,12-17,27-36H,2-3H2,1H3,(H,24,37)(H,25,38)(H,26,39) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFIRRNYUOVVLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C(=C1I)NC(=O)C(C(C(C(CO)O)O)O)O)I)NC(=O)C(C(C(C(CO)O)O)O)O)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28I3N3O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90867043 |
Source
|
Record name | 2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90867043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
899.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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